![molecular formula C18H19N5O3S B2905498 N-(4-acetylphenyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide CAS No. 895004-61-2](/img/structure/B2905498.png)
N-(4-acetylphenyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide
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Description
N-(4-acetylphenyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C18H19N5O3S and its molecular weight is 385.44. The purity is usually 95%.
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Biological Activity
N-(4-acetylphenyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide is a compound of interest due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevance in medicinal chemistry.
Chemical Structure
The compound can be represented structurally as follows:
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the triazole moiety. Specifically, derivatives similar to this compound have shown significant cytotoxicity against various cancer cell lines. For instance:
- Cytotoxicity : Compounds with triazole structures demonstrated IC50 values in the micromolar range against MCF-7 (breast cancer) and Bel-7402 (liver cancer) cell lines .
Compound | Cell Line | IC50 (µM) |
---|---|---|
Triazole Derivative 1 | MCF-7 | 1.05 |
Triazole Derivative 2 | Bel-7402 | 1.28 |
Antioxidant Activity
The compound has also been evaluated for its antioxidant properties. Antioxidants are crucial in preventing oxidative stress-related diseases. The synthesized triazole derivatives exhibited high radical scavenging activity in various assays .
Enzyme Inhibition
The compound has been shown to inhibit several key enzymes:
- Acetylcholinesterase (AChE) : Inhibition of AChE can be beneficial in treating neurodegenerative diseases such as Alzheimer's disease. Compounds similar to this compound have demonstrated potent AChE inhibitory activity with Ki values ranging from 13.62 nM to 33.00 nM .
The biological activities of this compound can be attributed to several mechanisms:
- Cell Cycle Arrest : The compound induces cell cycle arrest in the G0/G1 phase in cancer cells.
- Apoptosis Induction : It promotes apoptosis in cancer cells through the activation of intrinsic apoptotic pathways.
- Antioxidative Mechanisms : By scavenging free radicals and enhancing antioxidant enzyme activities.
Case Studies
Several case studies have documented the efficacy of triazole derivatives in preclinical models:
- Study on MCF-7 Cells : A derivative exhibited significant growth inhibition and induced apoptosis at low concentrations.
- Neuroprotective Effects : In models of neurodegeneration, compounds showed promise in improving cognitive function and reducing oxidative damage.
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-[(7-oxo-5-propyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O3S/c1-3-4-14-9-15(25)20-17-21-22-18(23(14)17)27-10-16(26)19-13-7-5-12(6-8-13)11(2)24/h5-9H,3-4,10H2,1-2H3,(H,19,26)(H,20,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNJXVWOLGZRKPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC2=NN=C(N12)SCC(=O)NC3=CC=C(C=C3)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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